molecular formula C9H9ClN2 B1453046 Indoline-5-carbonitrile hydrochloride CAS No. 1187927-98-5

Indoline-5-carbonitrile hydrochloride

Cat. No.: B1453046
CAS No.: 1187927-98-5
M. Wt: 180.63 g/mol
InChI Key: YRRZEXJPRIRIFE-UHFFFAOYSA-N
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Description

Indoline-5-carbonitrile hydrochloride is a chemical compound with the molecular formula C9H9ClN2 . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .


Synthesis Analysis

The synthesis of indoline derivatives has been a topic of interest in recent years. One approach involves the use of palladium-catalyzed C-H activation, which allows for the construction of indoles and their derivatives from simpler arene precursors . Another method involves an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine at high temperatures .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The InChI code for this compound is InChI=1S/C9H8N2/c10-6-7-1-2-9-8 (5-7)3-4-11-9/h1-2,5,11H,3-4H2 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 144.17 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . Its exact mass and monoisotopic mass are 144.068748264 g/mol . It has a topological polar surface area of 35.8 Ų and a heavy atom count of 11 .

Scientific Research Applications

Corrosion Inhibition

Indoline-5-carbonitrile hydrochloride derivatives, specifically spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives, have been utilized as novel green corrosion inhibitors for mild steel in hydrochloric acid. Research demonstrates their effectiveness, with inhibition efficiencies of up to 96.95%, acting predominantly as cathodic-type inhibitors. These findings are supported by experimental techniques and theoretical studies, including molecular dynamic simulations (Gupta et al., 2018).

Catalysis in Biological Activity Evaluation

Indoline-5-carbonitrile derivatives have been synthesized using magnetic nanoparticles as catalysts. These compounds exhibited significant antibacterial, antifungal, and antioxidant activities. The relationship between their structure and biological activity was emphasized, highlighting the potential of these derivatives in medical and biological research (Moghaddam‐manesh et al., 2020).

Synthesis of Novel Compounds

Innovative methods for synthesizing various indoline-5-carbonitrile derivatives have been developed. For instance, a one-pot, multicomponent synthesis method for 5′-amino-2,2′-dioxospiro[indoline-3,3′-pyrrole]-4′-carbonitriles was described, yielding good to excellent results. This indicates the versatility of this compound in chemical synthesis (Adib et al., 2015).

Antimicrobial and Anti-Cancer Applications

Novel Schiff bases from spiro[indoline-3,4′-pyran]-3′-carbonitriles, synthesized using ammonium chloride, showed significant antimicrobial and anti-breast cancer activities. This research highlights the potential therapeutic applications of these derivatives in the medical field (Al-Shareef et al., 2016).

Chemotherapeutic Research

Indoline derivatives have been investigated for their role in stabilizing p53 for inducing cell death in prostate cancer cells. This research sheds light on the potential use of indoline derivatives in the treatment of cancer (Le et al., 2021).

Synthesis of Carbonitrile Derivatives

There has been successful synthesis of 2-oxospiro[indoline-3,4'-[1,3]dithiine]-5'-carbonitrile derivatives in water, showcasing the effectiveness of using environmentally friendly methods in the synthesis of these compounds (Rahmati et al., 2012).

Mechanism of Action

Target of Action

Indoline-5-carbonitrile hydrochloride, like many indole derivatives, has been found to bind with high affinity to multiple receptors These receptors are often the primary targets of the compound and play a crucial role in its mechanism of action

Mode of Action

The mode of action of this compound involves its interaction with its targets. Indole, an important heterocyclic system, is known to undergo electrophilic substitution readily due to excessive π-electrons delocalization . This property likely contributes to the interaction of this compound with its targets, leading to changes in the targets’ function .

Biochemical Pathways

This compound, as an indole derivative, may affect various biochemical pathways. Indole derivatives have been reported to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence a wide range of biochemical pathways, leading to various downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the biochemical pathways it affects. Given the broad spectrum of biological activities associated with indole derivatives , the compound could potentially have a wide range of molecular and cellular effects.

Future Directions

Indoline structures are beginning to be exploited as the basic backbone of various drugs. As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The indoline scaffold containing the GEQ analog 3-(9H-fluoren-9-yl)-1-(1H-indol-5-ylcarbonyl)-2,5-pyrrolidinedione potentially inhibits InhA from Mtb with an IC50 of 39.4 μM .

Biochemical Analysis

Biochemical Properties

Indoline-5-carbonitrile hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, thereby modulating their activity. The compound’s ability to interact with multiple receptors and enzymes makes it a versatile tool in biochemical research.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways involved in inflammation and cancer . By binding to specific receptors on the cell surface, this compound can alter the expression of genes involved in these pathways, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and receptors, either inhibiting or activating their activity. For instance, indole derivatives have been shown to inhibit enzymes involved in viral replication, thereby exhibiting antiviral properties . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies can result in sustained changes in cellular behavior, depending on the stability of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects may be observed . Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases, leading to detrimental effects on cellular and organismal health.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and biological activity. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes, which play a key role in their biotransformation . The compound’s effects on metabolic flux and metabolite levels can influence its overall biological activity and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize to the nucleus, where they can interact with transcription factors and influence gene expression. The subcellular localization of this compound is an important factor in determining its biological activity and efficacy.

Properties

IUPAC Name

2,3-dihydro-1H-indole-5-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2.ClH/c10-6-7-1-2-9-8(5-7)3-4-11-9;/h1-2,5,11H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRZEXJPRIRIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187927-98-5
Record name 1H-Indole-5-carbonitrile, 2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187927-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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